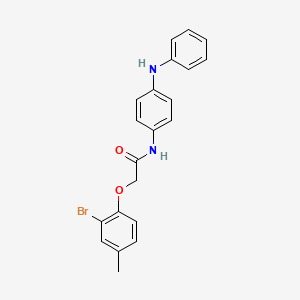![molecular formula C21H27N3O B6099506 N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6099506.png)
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-N-(2-phenylethyl)-3-piperidinamine, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MP-10 belongs to the class of compounds known as opioid receptor agonists, which are known to produce analgesic effects by binding to and activating opioid receptors in the brain and spinal cord.
作用機序
MP-10 produces its analgesic effects by binding to and activating mu opioid receptors in the brain and spinal cord. Mu opioid receptors are known to play a key role in the regulation of pain perception, and activation of these receptors by MP-10 results in the inhibition of pain signaling pathways. MP-10 also activates delta opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, MP-10 has been shown to produce a range of other biochemical and physiological effects. These include sedation, respiratory depression, and miosis (constriction of the pupils). MP-10 has also been shown to produce rewarding effects in animal models, which may contribute to its potential for abuse.
実験室実験の利点と制限
One advantage of using MP-10 in lab experiments is its potency and selectivity for mu opioid receptors. This makes it a useful tool for studying the role of these receptors in pain and addiction. However, the potential for abuse and the risk of respiratory depression and other adverse effects must be taken into consideration when using MP-10 in lab experiments.
将来の方向性
There are several areas of future research that could further our understanding of MP-10 and its potential therapeutic properties. These include:
1. Development of novel analogs with improved potency and selectivity for mu opioid receptors.
2. Investigation of the potential for MP-10 and related compounds to treat other conditions, such as depression and anxiety.
3. Studies to further elucidate the mechanism of action of MP-10 and its effects on pain signaling pathways.
4. Exploration of the potential for MP-10 to be used in combination with other drugs or therapies to enhance its therapeutic effects while minimizing its adverse effects.
5. Investigation of the potential for MP-10 and related compounds to be used as tools for studying the role of opioid receptors in other physiological processes, such as immune function and inflammation.
合成法
The synthesis of MP-10 involves the reaction of 6-methyl-3-pyridinecarboxylic acid with N-(2-phenylethyl)piperidine-3-carboxylic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final step involves the N-methylation of the piperidine nitrogen with methyl iodide. The overall yield of the synthesis is reported to be around 20%.
科学的研究の応用
MP-10 has been studied extensively for its potential therapeutic properties, particularly in the treatment of pain and addiction. In preclinical studies, MP-10 has been shown to produce potent analgesic effects in animal models of acute and chronic pain. MP-10 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
特性
IUPAC Name |
[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17-10-11-19(15-22-17)21(25)24-13-6-9-20(16-24)23(2)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXHBYDTKKRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)

![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![2-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6099442.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropyl-3-nitrobenzamide](/img/structure/B6099461.png)


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1-pyrrolidinesulfonamide](/img/structure/B6099478.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)
![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)
![3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6099505.png)
![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)
![2-[isopropyl(methyl)amino]ethyl 3-bromobenzoate hydrochloride](/img/structure/B6099522.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)